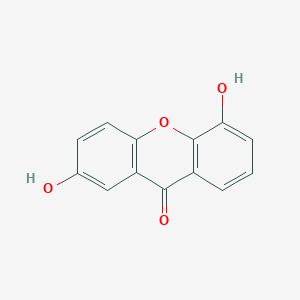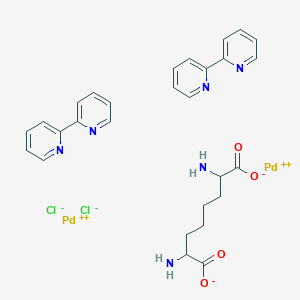
6-hexylnaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hexylnaphthalen-2-ol is a chemical compound with the molecular formula C16H20O. It is a derivative of 2-naphthol, where a hexyl group is attached to the sixth position of the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexylnaphthalen-2-ol typically involves the alkylation of 2-naphthol. One common method is the reaction of 2-naphthol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-hexylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of halogenated or nitrated derivatives .
Applications De Recherche Scientifique
6-hexylnaphthalen-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-hexylnaphthalen-2-ol involves its interaction with various molecular targets and pathways. Its hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The hexyl group enhances its lipophilicity, affecting its solubility and distribution in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthol: The parent compound, differing only by the absence of the hexyl group.
1-Naphthol: An isomer with the hydroxyl group at the first position of the naphthalene ring.
6-Hexyl-1-naphthol: A similar compound with the hexyl group at the sixth position but with the hydroxyl group at the first position.
Uniqueness
6-hexylnaphthalen-2-ol is unique due to the specific positioning of the hexyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
1999-56-0 |
|---|---|
Formule moléculaire |
C16H20O |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
6-hexylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-2-3-4-5-6-13-7-8-15-12-16(17)10-9-14(15)11-13/h7-12,17H,2-6H2,1H3 |
Clé InChI |
YLSRNLBJYQACQD-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
SMILES canonique |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
Key on ui other cas no. |
1999-56-0 |
Synonymes |
6-Hexyl-2-naphthol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)

![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)







![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)


